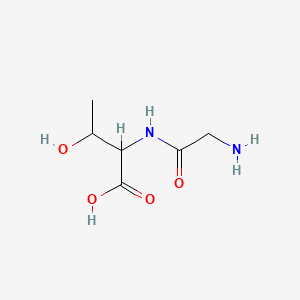

甘氨酰-苏氨酸

描述

Glycyl-threonine is a dipeptide composed of the amino acids glycine and threonine. It is a structural motif found in various proteins, including transmembrane proteins and natural proteins such as collagen and mucins . Glycyl-threonine plays a role in protein dimerization, as seen in the transmembrane helix of glycophorin A, where threonine stabilizes the dimer through hydrogen-bonding interactions . The presence of glycosylated threonine is also significant in biomimetic materials, which are of interest in biomedicine for their ability to mimic the structure and function of natural proteins .

Synthesis Analysis

The synthesis of glycyl-threonine and its derivatives can be complex. For instance, the preparation and polymerization of threonine N-Carboxyanhydride (NCA) have been challenging, but optimized routes have been developed to produce glycosylated and acetylated threonine NCAs of high analytical purity . Additionally, the GLY1 gene of Saccharomyces cerevisiae encodes an enzyme that catalyzes the cleavage of L-threonine to glycine, which is a critical step in the biosynthesis of glycine for cell growth .

Molecular Structure Analysis

The molecular structure of glycyl-threonine has been studied using various techniques. For example, solid-state nuclear magnetic resonance spectroscopy has provided high-resolution structural restraints on the conformation and packing of threonine in the glycophorin A dimer interface . X-ray diffraction studies have revealed the crystal structure of glycyl-L-threonine dihydrate, showing the planarity of the carboxyl and peptide groups and the extended conformation of the peptide chain .

Chemical Reactions Analysis

Glycyl-threonine is involved in several chemical reactions within biological systems. The enzyme encoded by the GLY1 gene can cleave both L-allo-threonine and L-threonine to produce glycine . In rat liver mitochondria, L-threonine is a precursor of glycine, and the pathway involves the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-threonine are influenced by its interactions with water and other molecules. The experimental electron density distribution in glycyl-L-threonine dihydrate has been investigated, and the electrostatic potential around the molecule has been discussed in terms of molecular interactions . The crystal structure of glycyl-d-threonine dihydrate has also been determined, providing insights into the influence of hydrogen bonding on N-H and O-H bond distances and angles .

科学研究应用

结构分析

甘氨酰-苏氨酸已被研究其晶体结构。Yadava和Padmanabhan(1973年)研究了甘氨酰-L-苏氨酸二水合物的晶体结构,揭示了其正交晶体空间群和肽链构象的细节。他们指出,羧基和肽基都是平面的,肽链呈伸展构象(Yadava & Padmanabhan, 1973)。

代谢意义

Wang等人(2009年)发现小鼠胚胎干细胞对氨基酸苏氨酸具有关键依赖性。他们的研究表明,苏氨酸脱氢酶介导的苏氨酸分解产生甘氨酸和乙酰辅酶A(CoA),突显了甘氨酰-苏氨酸的代谢意义(Wang et al., 2009)。

电子密度和静电势研究

Benabicha等人(2000年)的研究集中在甘氨酰-L-苏氨酸二水合物的实验电子密度分布上。他们利用单晶X射线衍射数据分析了分子电子密度和分子周围的静电势,提供了有关分子相互作用的见解(Benabicha et al., 2000)。

昼夜节律周期和温度补偿

Sawyer等人(1997年)研究了果蝇的时钟基因中的苏氨酸-甘氨酸编码重复序列。他们的研究表明,苏-甘长度变异与果蝇在不同温度下维持昼夜节律周期的能力之间存在关系,提供了关于分子多态性和自然选择的见解(Sawyer et al., 1997)。

键拓扑性质

Dittrich等人(2000年)研究了甘氨酰-L-苏氨酸二水合物的电荷密度,为肽链和侧链键提供了定量拓扑数据。他们的研究比较了二肽中的键拓扑指数与构建氨基酸的指数,暗示了电子性质的可转移性(Dittrich et al., 2000)。

营养和代谢研究

van der Schoor等人(2007年)对早产儿的研究表明,苏氨酸对肠道首过代谢至关重要,表明其在肠道产生的糖蛋白合成中的重要性(van der Schoor et al., 2007)。此外,Simic等人(2002年)确定了丝氨酸羟甲基转移酶在戈氏假单胞菌中将L-苏氨酸降解为甘氨酸的作用,突显了细菌中甘氨酰-苏氨酸的代谢途径(Simic et al., 2002)。

生化途径

Bird等人(1984年)阐明了大鼠肝线粒体中从L-苏氨酸形成甘氨酸的生化途径。这项研究深入了解了苏氨酸代谢及其在甘氨酸合成中的作用(Bird et al., 1984)。

在微生物工程中的应用

Liu等人(2018年)探讨了增加大肠杆菌中L-苏氨酸产量的策略。他们的工作展示了甘氨酰-苏氨酸在提高微生物过程生产必需氨基酸效率方面的潜力(Liu et al., 2018)。

分子结构研究

Ho等人(1979年)对甘氨酰-d-苏氨酸二水合物进行的研究详细描述了分子结构和键长,为理解甘氨酰-苏氨酸(Ho et al., 1979)的化学性质提供了宝贵信息。

安全和危害

属性

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFSFOFKGKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949914 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycyl-threonine | |

CAS RN |

27174-15-8 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

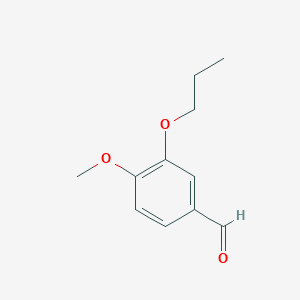

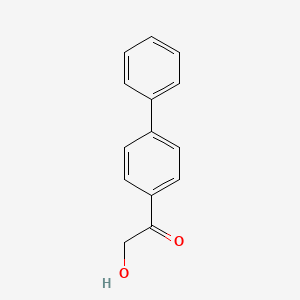

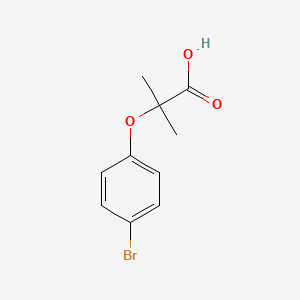

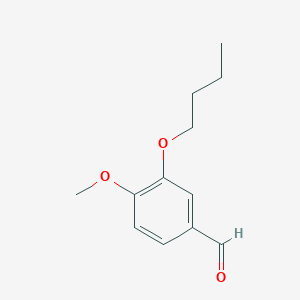

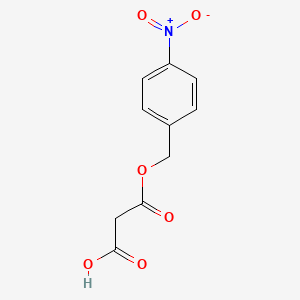

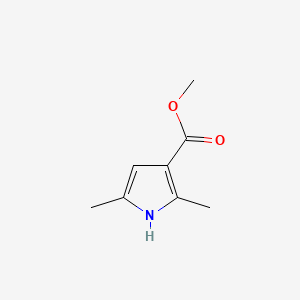

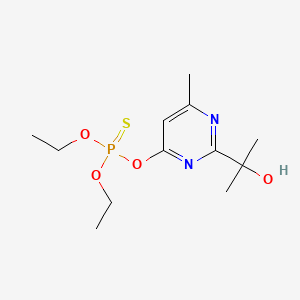

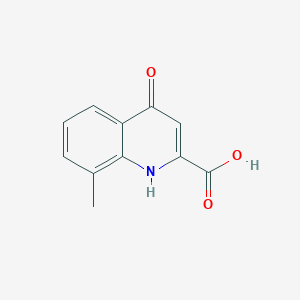

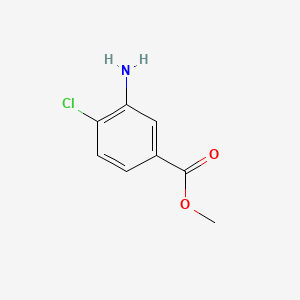

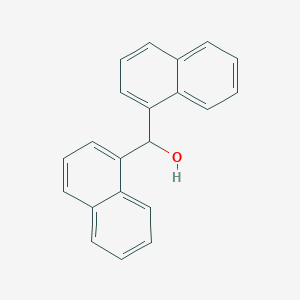

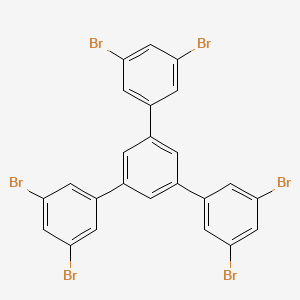

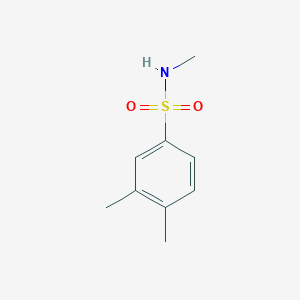

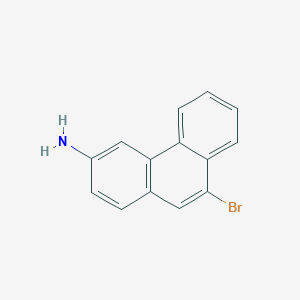

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)